Dichlorobis(thiourea-S)zinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

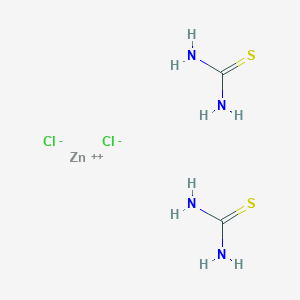

Dichlorobis(thiourea-S)zinc: is a coordination compound that consists of a zinc ion coordinated to two thiourea molecules through sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis(thiourea-S)zinc typically involves the reaction of zinc chloride with thiourea in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

ZnCl2+2CS(NH2)2→Zn[CS(NH2)2]2Cl2

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods.

Analyse Chemischer Reaktionen

Structural and Spectroscopic Insights

The complex’s structure involves two thiourea ligands and two chloride ions. Intramolecular hydrogen bonding (N–H···Cl) stabilizes the geometry, while intermolecular H-bonding creates a 2D network . Key spectroscopic features:

Reactivity and Decomposition Pathways

Dichlorobis(thiourea-S)zinc decomposes under thermal or oxidative conditions. For example:

-

Spray Pyrolysis : At 500–600°C, the complex decomposes to form ZnS or ZnO, depending on the Zn:S molar ratio in precursors :

| Zn:S Ratio | Decomposition Product (550°C) | Notes | Source |

|---|---|---|---|

| 1:1 | ZnS + ZnO | Partial oxidation of excess Zn | |

| 1:3 | Pure ZnS (wurtzite) | Thiourea excess prevents oxidation |

-

Nanostructure Formation : At ≥550°C, ZnS nanorods (80 nm diameter, 300 nm length) form via oriented crystal growth .

Coordination with Carboxylates

The complex reacts with dicarboxylates (e.g., terephthalate, fumarate) to form supramolecular polymers or dimers. Structural studies show that substituents on thiourea influence product topology :

-

Example Reaction :

ZnCl thiourea terephthalate Zn thiourea terephthalate -

Key Outcomes :

Antibacterial Activity

The zinc-thiourea complex exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) are:

| Bacteria | MIC (μg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 25–50 | |

| Escherichia coli | 50–100 | |

| Bacillus cereus | 25–50 |

Activity arises from sulfur-metal coordination disrupting bacterial membrane integrity .

Wissenschaftliche Forschungsanwendungen

Catalysis

Dichlorobis(thiourea-S)zinc serves as a catalyst in various organic reactions. Its ability to coordinate with different substrates allows it to facilitate reactions such as oxidation and substitution. The compound's catalytic efficiency is attributed to the stability of the coordination complex formed during the reaction process.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for medical applications in combating antibiotic resistance .

Case Study: Antibacterial Screening

- Organisms Tested : E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Bacillus cereus, Staphylococcus aureus, Bacillus pumilus.

- Minimum Inhibitory Concentrations (MICs) : Varied among different complexes, indicating potential for targeted antibacterial therapies.

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of drugs, potentially leading to more effective treatments.

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor in industrial applications. Its coordination chemistry allows it to form protective layers on metal surfaces, thereby reducing corrosion rates.

Material Science

The compound's properties are investigated for developing new materials with unique characteristics. For instance, it has been studied in the context of thin film deposition and nanostructured materials, showing promise in enhancing the performance of electronic devices .

Wirkmechanismus

The mechanism of action of Dichlorobis(thiourea-S)zinc involves its ability to coordinate with various substrates through its zinc ion and thiourea ligands. This coordination can alter the chemical properties of the substrates, leading to catalytic activity or other effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Zinc, dichlorobis(thiourea-kappaS)-, (T-3)-: Similar structure but different coordination geometry.

Zinc, dichlorobis(thiourea-kappaS)-, (T-5)-: Similar structure with variations in ligand arrangement.

Uniqueness: Dichlorobis(thiourea-S)zinc is unique due to its specific coordination geometry and the stability of its complexes. This makes it particularly useful in applications where stable coordination compounds are required.

Eigenschaften

CAS-Nummer |

14239-75-9 |

|---|---|

Molekularformel |

C2H8Cl2N4S2Zn |

Molekulargewicht |

288.5 g/mol |

IUPAC-Name |

zinc;thiourea;dichloride |

InChI |

InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

IYGCWJSYWVMBAQ-UHFFFAOYSA-L |

SMILES |

C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |

Kanonische SMILES |

C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |

Key on ui other cas no. |

14239-75-9 |

Synonyme |

dichlorobis(thiourea-S)zinc |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.